Optical Rotation as a Determinant of Enantiomeric Purity and Procurement Quality Control
The optical rotation of Boc-D-phenylalanine methyl ester differs from its L-enantiomer and provides a key quantitative metric for confirming enantiomeric purity and identity. In chloroform at a concentration of 0.25 g/100 mL, the target D-enantiomer exhibits an optical rotation of -54° , while the L-enantiomer shows +54° under identical conditions . This sign inversion and identical magnitude enable straightforward verification of stereochemical integrity by polarimetry.
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | -54° (c=0.25, chloroform) |
| Comparator Or Baseline | Boc-L-phenylalanine methyl ester: +54° (c=0.25, chloroform) |
| Quantified Difference | Sign inversion (negative vs. positive); absolute magnitude difference = 0° (identical magnitude) |
| Conditions | Polarimetry at 20 °C, solvent: chloroform, concentration: 0.25 g/100 mL |
Why This Matters
Procurement specifications and in-house quality control require this value to confirm the correct enantiomer was received, as mislabeling could compromise entire synthetic campaigns.
